N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a sulfonylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylpiperazine with an appropriate sulfonyl chloride to form the sulfonylpiperazine intermediate.
Coupling with Ethoxyphenyl Group: The intermediate is then reacted with 2-ethoxyphenylamine under suitable conditions to introduce the ethoxyphenyl group.
Final Coupling and Purification: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride to form the target compound. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Uniqueness
N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2N3O4S/c1-2-34-23-10-6-4-8-21(23)28-25(31)18-11-12-20(27)24(17-18)35(32,33)30-15-13-29(14-16-30)22-9-5-3-7-19(22)26/h3-12,17H,2,13-16H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRFRSBWCGCLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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